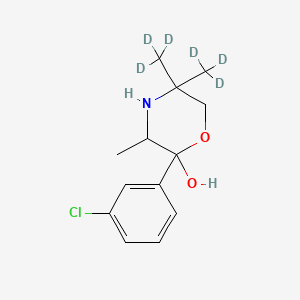![molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0](/img/new.no-structure.jpg)
Isosorbide-13C6 2-Nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosorbide-13C6 2-Nitrate is a labeled metabolite of Isosorbide Dinitrate. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C6H9NO6 and a molecular weight of 197.10 . It is known for its antianginal properties, which means it is used to alleviate angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide-13C6 2-Nitrate involves the nitration of Isosorbide, a process that introduces nitrate groups into the molecule. This is typically achieved using nitric acid or other nitrating agents under controlled conditions to ensure the selective formation of the desired nitrate ester . The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as chloroform or ethyl acetate to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Isosorbide is treated with nitrating agents under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Isosorbide-13C6 2-Nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrate group can lead to the formation of Isosorbide or other reduced forms.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield Isosorbide, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
Isosorbide-13C6 2-Nitrate has a wide range of applications in scientific research:
Mécanisme D'action
Isosorbide-13C6 2-Nitrate exerts its effects by releasing nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscle. This relaxation results in the dilation of peripheral arteries and veins, reducing the workload on the heart and alleviating angina .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isosorbide Dinitrate: A related compound used for similar antianginal purposes.
Isosorbide Mononitrate: Another nitrate ester with similar pharmacological properties.
Isosorbide 2-Nitrate: A compound with similar chemical structure and applications.
Uniqueness
Isosorbide-13C6 2-Nitrate is unique due to its labeled carbon atoms, which make it particularly useful in research settings for tracing metabolic pathways and studying enzyme interactions. This isotopic labeling provides a distinct advantage over its unlabeled counterparts in various analytical applications .
Propriétés
Numéro CAS |
1391051-97-0 |
|---|---|
Formule moléculaire |
[13C]6H9NO6 |
Poids moléculaire |
197.09 |
Pureté |
95% by HPLC; 98% atom 13C |
Numéros CAS associés |
87-33-2 (unlabelled) |
Synonymes |
1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate; 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6; 1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate; Isosorbide-13C6 2-Mononitrate; |
Étiquette |
Isosorbide Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)









